![molecular formula C26H30N4O2 B2543413 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide CAS No. 1251680-14-4](/img/structure/B2543413.png)
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
- PARP Inhibition : This compound has been investigated as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP enzymes play a crucial role in DNA repair, and inhibiting them can sensitize cancer cells to chemotherapy and radiation therapy. Researchers are exploring its potential as an anticancer agent, particularly in combination with other therapies .
Organic Synthesis and Methodology
- Benzoxazepine Derivatives : The synthetic method for accessing benzo[b][1,4]oxazepines from 2-aminophenols and alkynones is noteworthy. These derivatives are rare and valuable in organic chemistry. The reaction occurs in 1,4-dioxane at 100 °C, leading to a series of benzo[b][1,4]oxazepine compounds. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Intermediates for Drug Design
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine : This compound serves as an intermediate for the synthesis of 4-(3-(2-(2-amino-5-pyrimidinyl)-4-morpholinyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-7-ylmethyl)-4-fluorobenzyl)quinazoline-1(2H)-one , which is a PARP inhibitor . Its role in drug design and development is significant .
Future Directions
properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-19(2)22-10-8-20(9-11-22)14-27-25(31)17-30-18-28-24-12-13-29(16-23(24)26(30)32)15-21-6-4-3-5-7-21/h3-11,18-19H,12-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWIWVQWPLRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide |
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